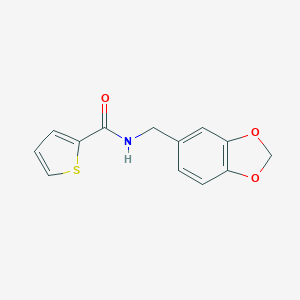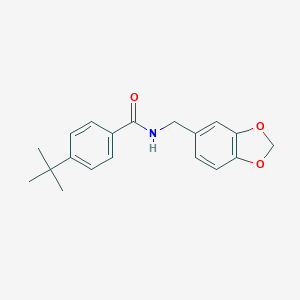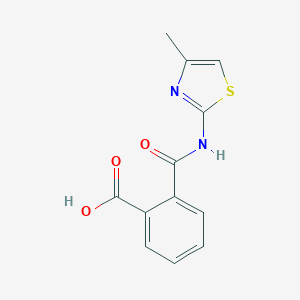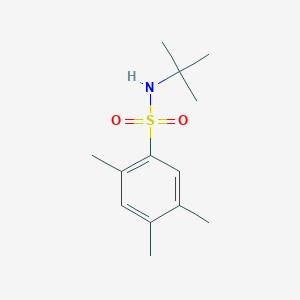
2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide is a chemical compound that has been used extensively in scientific research. It is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide is not fully understood. However, research has shown that the compound has the ability to inhibit the activity of certain enzymes, including carbonic anhydrase and histone deacetylase. This inhibition can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. The compound has been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been found to have an effect on the central nervous system, with research indicating that it may have potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide in lab experiments is its versatility. The compound has been used in a range of research applications, and its mechanism of action makes it a useful tool for studying a variety of biological processes. However, the compound's limitations include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are many future directions for research on 2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Additionally, researchers are exploring the use of this compound in the treatment of neurological disorders and other diseases. Finally, there is ongoing research into the compound's potential as a tool for studying various biological processes.
Métodos De Síntesis
The synthesis of 2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide involves a multi-step reaction process. The first step involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with propylamine in the presence of a base. This reaction results in the formation of this compound.
Aplicaciones Científicas De Investigación
2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide has been used in a variety of scientific research applications. One of the most significant applications is in the field of medicinal chemistry. Researchers have studied the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, this compound has been used in the development of new drugs and drug delivery systems.
Propiedades
Fórmula molecular |
C11H16BrNO2S |
|---|---|
Peso molecular |
306.22 g/mol |
Nombre IUPAC |
2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-5-13-16(14,15)11-7-9(3)8(2)6-10(11)12/h6-7,13H,4-5H2,1-3H3 |
Clave InChI |
XCCAECZRXPYNMX-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
SMILES canónico |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)


![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)




![4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B225415.png)



